For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the UNC0642 G9a/GLP Inhibition Pathway
Executive Summary
The euchromatic histone-lysine N-methyltransferases 2 (EHMT2/G9a) and EHMT1 (G9a-like protein/GLP) are key epigenetic regulators that primarily catalyze the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These modifications are canonical marks of transcriptional repression. G9a and GLP form a functional heteromeric complex that is crucial for their enzymatic activity in vivo[1][2][3]. Dysregulation of this complex is implicated in various pathologies, including cancer and neurological disorders, making it a compelling target for therapeutic intervention[3][4].
UNC0642 is a potent, selective, and in vivo-suitable chemical probe that inhibits the G9a/GLP complex[5][6]. It acts as a substrate-competitive inhibitor, providing a powerful tool to dissect the biological roles of G9a/GLP and explore their therapeutic potential[5][7]. This guide provides a comprehensive overview of the UNC0642 inhibition pathway, downstream cellular consequences, quantitative efficacy data, and detailed experimental protocols for its characterization.
UNC0642: Mechanism and Potency
UNC0642 was developed to improve upon earlier G9a/GLP inhibitors, offering high potency and excellent pharmacokinetic properties suitable for animal studies[6][8].
Mechanism of Action
UNC0642 is a potent and selective inhibitor of the G9a and GLP histone methyltransferases[5][9]. Its mechanism is competitive with the peptide substrate (i.e., Histone H3) and non-competitive with the S-adenosyl-L-methionine (SAM) cofactor[5][7]. This specificity allows for targeted inhibition of H3K9 methylation. UNC0642 demonstrates remarkable selectivity, showing over 20,000-fold preference for G9a/GLP compared to 13 other methyltransferases and over 2,000-fold selectivity against PRC2-EZH2[5][10].
Quantitative Profile
The efficacy of UNC0642 has been quantified through various in vitro and cellular assays.
Table 1: In Vitro Enzymatic Activity of UNC0642
| Target | Parameter | Value | Reference |
|---|---|---|---|
| G9a | IC50 | < 2.5 nM | [5][7][9][10][11] |
| GLP | IC50 | < 2.5 nM | [5][11] |
| G9a/GLP | Ki | 3.7 ± 1 nM |[5][7] |
Table 2: Cellular Potency of UNC0642 (Reduction of H3K9me2)
| Cell Line | Assay Type | IC50 | Reference |
|---|---|---|---|
| PANC-1 | In-Cell Western | 40 nM | [5] |
| MDA-MB-231 | In-Cell Western | 110 nM | [5][9][10] |
| PC3 | In-Cell Western | 130 nM | [5] |
| General | In-Cell Western | < 150 nM |[5] |
Table 3: Cytotoxicity of UNC0642
| Cell Line | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| U2OS, PC3, PANC-1 | Cell Viability | EC50 | > 3,000 nM | [5] |
| T24 (Bladder Cancer) | SRB Assay | IC50 | 9.85 ± 0.41 µM | [8] |
| J82 (Bladder Cancer) | SRB Assay | IC50 | 13.15 ± 1.72 µM | [8] |
| 5637 (Bladder Cancer) | SRB Assay | IC50 | 9.57 ± 0.37 µM | [8] |
| MYCN-Amplified Neuroblastoma | MTT Assay | Average IC50 | 15 µM | [12] |
| Non-MYCN-Amplified Neuroblastoma | MTT Assay | Average IC50 | 32 µM |[12] |
The Core G9a/GLP Inhibition Pathway
G9a and GLP function as a heterodimer to transfer methyl groups from the cofactor SAM to the ε-amino group of lysine 9 on histone H3. This process, primarily resulting in H3K9me1 and H3K9me2, creates binding sites for repressor proteins like Heterochromatin Protein 1 (HP1), which further compacts chromatin and silences gene expression[1][13]. UNC0642 directly binds to the substrate-binding pocket of G9a/GLP, preventing the methylation of H3 and subsequently reducing global H3K9me2 levels[5].
Downstream Cellular Pathways and Consequences
Inhibition of G9a/GLP by UNC0642 triggers a cascade of downstream events, affecting multiple cellular pathways and resulting in diverse phenotypic outcomes.
Crosstalk with PRC2 and Gene Regulation
G9a/GLP and Polycomb Repressive Complex 2 (PRC2) are two major epigenetic silencing machineries that can physically and functionally interact[14]. G9a/GLP-mediated H3K9 methylation can facilitate the recruitment of PRC2, which in turn catalyzes H3K27 methylation, leading to robust, cooperative gene silencing, particularly at developmental and neuronal genes[14]. By inhibiting G9a/GLP, UNC0642 can disrupt this crosstalk, preventing the silencing of shared genomic targets.
Induction of Apoptosis via Oxidative Stress
In breast cancer cells, UNC0642 treatment has been shown to significantly upregulate the expression of Thioredoxin-Interacting Protein (TXNIP)[15]. TXNIP is a key regulator of cellular redox balance. Its upregulation leads to an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and subsequent activation of caspase-3-dependent apoptosis[15].
Regulation of the Hippo-YAP Pathway
In cholangiocarcinoma, G9a-mediated H3K9me2 directly silences the expression of the Hippo pathway kinase LATS2, a tumor suppressor[16]. The silencing of LATS2 leads to the activation of the oncogenic transcriptional co-activator YAP. Treatment with UNC0642 restores LATS2 expression, thereby inhibiting YAP signaling and reducing cancer cell growth and invasiveness[16].
Neurological and Behavioral Modulation
G9a/GLP inhibition has shown significant effects in neurological contexts.
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Neuroprotection: In a mouse model of Alzheimer's disease, UNC0642 treatment rescued cognitive impairment, reduced β-amyloid plaques, and decreased neuroinflammation[17]. It also increased the expression of neurotrophic factors like BDNF and NGF[17].
-
Anxiety: Chronic administration of UNC0642 to adult mice reduced anxiety-like behaviors, correlating with a decrease in brain H3K9me2 levels[18]. This suggests G9a/GLP as a potential target for anxiolytic drugs[18][19].
Key Experimental Protocols
This section provides detailed methodologies for assays commonly used to characterize UNC0642 and other G9a/GLP inhibitors.
G9a/GLP Enzymatic Inhibition Assay (Homogeneous TR-FRET)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the enzymatic activity of G9a/GLP in a cell-free system.
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Principle: A biotinylated Histone H3 (1-21) peptide is used as a substrate. Upon methylation by G9a/GLP in the presence of SAM, a Terbium (Tb)-labeled anti-H3K9me2 antibody (donor) binds to the modified peptide. Streptavidin-coated quantum dots (sAv-QDs) or other acceptors bind to the biotin tag, bringing the donor and acceptor into proximity and generating a FRET signal proportional to enzymatic activity[20].
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 9.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20[21].
-
Recombinant G9a or GLP enzyme.
-
Biotinylated Histone H3 (1-21) peptide substrate.
-
S-Adenosyl-L-methionine (SAM).
-
UNC0642 or other test inhibitors dissolved in DMSO.
-
Detection Mix: Tb-labeled anti-H3K9me2 antibody and Streptavidin-acceptor (e.g., sAv-QD705) in an appropriate buffer[20].
-
-
Procedure:
-
Prepare serial dilutions of UNC0642 in assay buffer (final DMSO concentration should be kept constant, e.g., <2%).
-
In a 384-well microplate, add 5 µL of UNC0642 dilution or vehicle (DMSO control).
-
Add 2.5 µL of G9a/GLP enzyme (e.g., final concentration 0.1-0.5 nM) and pre-incubate for 10-15 minutes at room temperature[20][21].
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Initiate the enzymatic reaction by adding 2.5 µL of a substrate mix containing biotinylated H3 peptide (e.g., 100 nM final) and SAM (e.g., 15 µM final)[21].
-
Incubate for 40-60 minutes at room temperature.
-
Stop the reaction and detect methylation by adding 10 µL of the detection mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the TR-FRET signal on a compatible plate reader (e.g., measuring emission at two wavelengths)[20].
-
Calculate percent inhibition relative to DMSO controls and determine IC50 values using non-linear regression.
-
Cellular H3K9me2 Quantification (In-Cell Western Assay)
-
Principle: This immunofluorescence-based assay quantifies the level of a specific protein (H3K9me2) within cells cultured in a microplate format, normalized to total cell number.
-
Procedure:
-
Seed cells (e.g., PANC-1, MDA-MB-231) in a 96-well plate and allow them to adhere overnight[5].
-
Treat cells with various concentrations of UNC0642 for 48-72 hours[5][8].
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA) for 1.5 hours.
-
Incubate with a primary antibody against H3K9me2 overnight at 4°C.
-
Wash plates with PBS containing 0.1% Tween-20.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour.
-
For normalization, co-incubate with a DNA stain (e.g., Draq5) or an antibody against a housekeeping protein like total Histone H3.
-
Wash plates thoroughly.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for H3K9me2 and normalize it to the intensity of the DNA stain/housekeeping protein.
-
Cell Viability / Cytotoxicity Assay (SRB or Resazurin)
-
Principle: These assays measure the number of viable cells in a culture after treatment with a test compound.
-
Resazurin Assay Protocol:
-
Seed cells in a 96-well plate and treat with UNC0642 for 48-72 hours[8][11].
-
Add Resazurin solution (final concentration 0.1 mg/mL) to each well[5][11].
-
Incubate for 3-4 hours at 37°C. Viable, metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.
-
Measure fluorescence at an excitation of ~544 nm and an emission of ~590 nm[5][11].
-
-
Sulforhodamine B (SRB) Assay Protocol:
-
Seed and treat cells as above[8].
-
Fix cells by adding cold 10% trichloroacetic acid (TCA) and incubate for 1 hour at 4°C[8].
-
Wash plates with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes[8].
-
Wash away unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound stain with 10 mM Tris base solution[8].
-
Measure absorbance at ~560 nm.
-
Western Blotting for H3K9me2
-
Principle: To qualitatively or semi-quantitatively assess the global levels of H3K9me2 and other proteins of interest in cell or tissue lysates.
-
Procedure:
-
Harvest cells and prepare whole-cell or histone extracts using appropriate lysis buffers.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE (a 15% or 4-20% gel is suitable for histones).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K9me2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., total Histone H3 or β-actin)[9].
-
Wash membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) Workflow
-
Principle: To determine the genomic locations associated with H3K9me2 marks and assess how these change upon UNC0642 treatment.
-
Workflow Overview:
-
Cross-linking: Treat cells (with or without UNC0642) with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments (200-1000 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific for H3K9me2.
-
Immune Complex Capture: Use Protein A/G beads to pull down the antibody-histone-DNA complexes.
-
Washes: Wash beads extensively to remove non-specifically bound chromatin.
-
Elution & Reverse Cross-linking: Elute the complexes and reverse the formaldehyde cross-links by heating. Degrade proteins with proteinase K.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Analysis: Analyze the purified DNA using qPCR (ChIP-qPCR) for specific gene targets or by next-generation sequencing (ChIP-seq) for genome-wide analysis[14][22].
-
References
- 1. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferases G9a and GLP form heteromeric complexes and are both crucial for methylation of euchromatin at H3-K9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GLP and G9a histone methyltransferases as potential therapeutic targets for lymphoid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications [mdpi.com]
- 5. UNC0642 | Histone Methyltransferase inhibitor | Mechanism | Concentration [selleckchem.com]
- 6. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC0642 | Histone Methyltransferase | TargetMol [targetmol.com]
- 8. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. rndsystems.com [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Increased Efficacy of Histone Methyltransferase G9a Inhibitors Against MYCN-Amplified Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A case study in cross-talk: the histone lysine methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lesentreprisescontrelecancer.fr [lesentreprisescontrelecancer.fr]
- 15. Histone methyltransferase inhibitor UNC0642 promotes breast cancer cell death by upregulating TXNIP-dependent oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological inhibition of G9a/GLP restores cognition and reduces oxidative stress, neuroinflammation and β-Amyloid plaques in an early-onset Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of the G9a/GLP histone methyltransferase complex modulates anxiety-related behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. resources.revvity.com [resources.revvity.com]
- 22. G9a/GLP-dependent histone H3K9me2 patterning during human hematopoietic stem cell lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
